4-(4-Hydroxyphenyl)but-3-en-2-one
Description
Properties
CAS No. |
3160-35-8 |
|---|---|
Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/2C10H10O2/c2*1-8(11)2-3-9-4-6-10(12)7-5-9/h2*2-7,12H,1H3 |
InChI Key |
MYGRTOISTYYXRI-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)O |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)O |
Other CAS No. |
22214-30-8 3160-35-8 |
Pictograms |
Irritant |
Synonyms |
4-(p-Hydroxyphenyl)-3-buten-2-one; (4-Hydroxybenzylidene)acetone_x000B_4-(4-Hydroxyphenyl)-3-buten-2-one; 4-(4’-Hydroxyphenyl)-3-buten-2-one; 4-(p-Hydroxyphenyl)-3-buten-2-one; 4-Hydroxybenzalacetone; 4-Hydroxystyryl methyl Ketone; NSC 26516; p-Hydroxybenz |
Origin of Product |
United States |
Mechanism of Action
Target of Action
4-Hydroxybenzylideneacetone (4-HBA) is an organic synthesis intermediate . Its primary target is the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (DERA), which is overexpressed in E. coli BL21 (DE3) and acts as a catalyst for enzymatic aldol reactions .
Mode of Action
The mode of action of 4-HBA involves an aldol reaction between 4-hydroxybenzaldehyde (4-HBD) and acetone, catalyzed by whole-cell E. coli BL21 (DE3) expressing DERA . This reaction biosynthesizes 4-HBA .
Biochemical Pathways
The biochemical pathway affected by 4-HBA is the synthesis of raspberry ketone, a fragrant compound used in the food industry . 4-HBA serves as a precursor in this synthesis .
Pharmacokinetics
The production of 4-hba is optimized using a fed-batch strategy, which improves the yield of 4-hba . This suggests that the production method may influence the bioavailability of 4-HBA.
Result of Action
The result of the action of 4-HBA is the production of raspberry ketone, which has a significant market value . Additionally, studies have shown that 4-HBA has anti-cancer and anti-inflammatory functions .
Action Environment
The action environment of 4-HBA involves the use of whole-cell E. coli BL21 (DE3) as a biocatalyst . The cells are further immobilized with K-carrageenan, maintaining a residual activity of above 90% after 10 repeated uses . This suggests that the stability and efficacy of 4-HBA production are influenced by the use of immobilized cells and the repeated use of the biocatalyst.
Biochemical Analysis
Biochemical Properties
The synthesis of 4-Hydroxybenzylideneacetone mainly consists of an aldol condensation reaction of substituted aromatic aldehyde and acetone under the catalysis of a basic substance or Lewis acid. In a recent study, 2-deoxy-D-ribose 5-phosphate aldolase (DERA) was overexpressed in E. coli BL21 (DE3) as an attractive catalyst for enzymatic aldol reactions. The aldol reaction between 4-hydroxybenzaldehyde (4-HBD) and acetone to biosynthesize 4-Hydroxybenzylideneacetone was catalyzed by whole-cell E. coli BL21 (DE3).
Cellular Effects
Given its anti-cancer and anti-inflammatory properties, it is likely that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it is involved in the aldol reaction between 4-hydroxybenzaldehyde (4-HBD) and acetone. This reaction is catalyzed by the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (DERA), which is overexpressed in E. coli BL21 (DE3).
Temporal Effects in Laboratory Settings
In laboratory settings, the yield and 4-Hydroxybenzylideneacetone concentration were 92.8% and 111.35 mM, respectively, when using 120 mM 4-HBD and acetone as substrates. When the concentration of 4-HBD was increased to 480 mM, 376.4 mM 4-Hydroxybenzylideneacetone was obtained by a fed-batch strategy with a yield of 78.4%.
Biological Activity
p-Hydroxybenzalacetone (PHBA), a compound belonging to the chalcone family, has garnered attention for its diverse biological activities. It is synthesized through the aldol condensation of p-hydroxybenzaldehyde and acetone, and its molecular structure features a 4-hydroxyphenyl group, which is pivotal for its biological interactions. This article delves into the biological activity of PHBA, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₀O₂
- Molecular Weight : 162.19 g/mol
- Structure : Contains a hydroxyphenyl group attached to a β-carbon of but-3-en-2-one.
1. Antioxidant Properties
PHBA exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that PHBA can enhance total antioxidant capacity (TAC) and increase the activity of superoxide dismutase (SOD), while decreasing levels of thiobarbituric acid reactive substances (TBARS) in hepatic tissues . This suggests that PHBA may play a protective role in liver health by mitigating oxidative damage.
2. Hepatoprotective Effects
Studies have demonstrated that PHBA has potential therapeutic applications in preventing liver ischemia/reperfusion injury. In experimental models, PHBA has shown remarkable efficacy in preserving liver function and reducing cellular apoptosis during ischemic conditions. The compound appears to exert its protective effects by modulating biochemical pathways involved in oxidative stress and inflammation .
3. Cytotoxicity Studies
Research involving microbial hosts such as Corynebacterium glutamicum has assessed the cytotoxic effects of PHBA. It was found that concentrations above 125 mg/L negatively impacted microbial growth, indicating a dose-dependent cytotoxic effect . This finding underscores the importance of dosage in leveraging PHBA's biological activity while minimizing toxicity.
The pharmacological effects of PHBA are largely attributed to its ability to interact with various biological targets:
- Enzyme Modulation : PHBA influences enzyme activities related to liver function and oxidative stress responses, potentially enhancing detoxification processes.
- Cellular Signaling : The compound may affect signaling pathways involved in apoptosis and cell survival, contributing to its hepatoprotective properties .
Study on Liver Ischemia/Reperfusion Injury
A study investigated the effects of PHBA on liver ischemia/reperfusion injury in animal models. The results indicated that treatment with PHBA significantly improved liver function parameters and reduced histological damage compared to control groups. The therapeutic dosage ranged from 0.1 to 80 mg/kg, demonstrating a favorable safety profile alongside effective treatment outcomes .
Antioxidant Activity Evaluation
Another investigation focused on the antioxidant capabilities of PHBA using various assays to measure its effects on lipid peroxidation and free radical scavenging. The study concluded that PHBA effectively reduced oxidative stress markers in vitro, supporting its potential use as an antioxidant agent in pharmaceutical formulations .
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Antioxidant Activity | Hepatoprotective Effect | Cytotoxicity Level |
|---|---|---|---|---|
| p-Hydroxybenzalacetone | C₁₀H₁₀O₂ | High | Significant | Moderate |
| Raspberry Ketone | C₈H₈O₃ | Moderate | Moderate | Low |
| Curcumin | C₂₁H₂₃O₇ | Very High | High | Low |
Scientific Research Applications
Pharmacological Applications
PHBA has been investigated for several therapeutic applications:
- Liver Protection : Research indicates that PHBA exhibits protective effects against liver ischemia and reperfusion injury. Studies have shown that it can mitigate oxidative stress and apoptosis in hepatocytes, suggesting potential use in treating liver diseases .
- Cerebral Ischemia : PHBA has demonstrated efficacy in protecting against cerebral ischemia and related injuries. Experimental studies on animal models indicate that it reduces vascular permeability and protects brain cells from ischemic damage, positioning it as a candidate for developing new therapies for cerebrovascular diseases .
- Antioxidant Properties : The compound's antioxidant capabilities contribute to its utility in pharmaceutical formulations aimed at reducing oxidative stress-related damage across various organ systems.
Biotechnological Applications
PHBA has also found applications in biotechnology:
- Flavor Compound Production : It serves as a precursor for the microbial production of raspberry ketone, a high-value flavor compound. This bioconversion process highlights PHBA's role in sustainable production methods within the food industry .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of p-Hydroxybenzalacetone compared to other similar compounds:
| Compound | Biological Activity | Reference |
|---|---|---|
| p-Hydroxybenzalacetone | Liver protection, antioxidant | |
| Raspberry Ketone | Anti-hyperlipidemic, anti-obesity | |
| Curcumin | Anti-inflammatory, antioxidant |
Case Studies
- Liver Ischemia/Reperfusion Injury : In a controlled study involving rats, PHBA was administered prior to inducing liver ischemia. Results showed significant reduction in liver damage markers compared to control groups, indicating its protective role against oxidative stress during reperfusion .
- Cerebral Ischemia Model : Another study demonstrated that rats treated with PHBA prior to inducing cerebral ischemia exhibited improved neurological outcomes and reduced infarct size compared to untreated controls, supporting its potential as a neuroprotective agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
p-Hydroxybenzalacetone shares functional and biosynthetic relationships with several polyketides and aromatic compounds. Below is a detailed comparison:
Chalcone vs. p-Hydroxybenzalacetone
- Biosynthesis: Chalcone synthase (CHS) condenses one p-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone, a flavonoid precursor. In contrast, BAS uses one malonyl-CoA to produce p-hydroxybenzalacetone .
Catalytic Efficiency :
Enzyme Substrate Kₘ (μM) kₐₜₜ (min⁻¹) kₐₜₜ/Kₘ (m⁻¹s⁻¹) PcCHS1 (wild-type) p-Coumaroyl-CoA 3.62 0.23 1,058.93 M. sativa CHS p-Coumaroyl-CoA 21.3 2.56 2003.13 Mutations in CHS (e.g., Q82P/C198F in PcCHS1) enhance p-hydroxybenzalacetone formation by altering active-site dynamics .
Raspberry Ketone vs. p-Hydroxybenzalacetone
- Structural Relationship : Raspberry ketone is the hydrogenated derivative of p-hydroxybenzalacetone, lacking the α,β-unsaturated bond .
- Bioactivity : While raspberry ketone exhibits anti-obesity and hepatoprotective properties , p-hydroxybenzalacetone demonstrates antifungal activity against Phytophthora fragariae at 250 μM .
Quinolone Alkaloids vs. p-Hydroxybenzalacetone
- Enzymatic Synthesis: BAS from Rheum palmatum produces p-hydroxybenzalacetone, which serves as a precursor for quinolone derivatives. However, the kₐₜₜ/Kₘ for quinolone synthesis (21,501.71 m⁻¹s⁻¹) is significantly higher than for p-hydroxybenzalacetone (1,058.93 m⁻¹s⁻¹), indicating divergent catalytic priorities .
Dibenzalacetone vs. p-Hydroxybenzalacetone
- Synthesis : Dibenzalacetone (1,5-diphenylpenta-1,4-dien-3-one) is a Claisen-Schmidt condensation product of two benzaldehyde molecules and acetone. Unlike p-hydroxybenzalacetone, it lacks a hydroxyl group and is primarily used in organic chemistry education .
pH-Dependent Product Specificity
- PcCHS1 Mutants : At pH 7–8, the R105Q mutant produces p-hydroxybenzalacetone (75%), CTAL (15%), chalcone (5%), and BNY (5%). At pH 9, product ratios shift due to altered ionization states of active-site residues .
- PcPKS1 : At pH 7.0, this enzyme synthesizes naringenin chalcone exclusively; at pH 9.0, it produces p-hydroxybenzalacetone as the primary product .
Key Research Findings
Enzyme Engineering : The T197L/G256L/S338I mutation in M. sativa CHS reduces its active-site cavity volume from 923 ų to 274 ų, converting it into a 2-pyrone synthase .
Microbial Production : Engineered E. coli strains expressing BAS and BAR achieved a 60-fold increase in raspberry ketone yield (12.3 mg/L) compared to wild-type systems .
Agricultural Relevance : p-Hydroxybenzalacetone in total mixed ration (TMR) diets influences dry matter digestibility and volatile fatty acid production in dairy cows .
Data Tables
Table 1: Catalytic Parameters of p-Hydroxybenzalacetone-Related Enzymes
| Enzyme | Substrate | Kₘ (μM) | kₐₜₜ (min⁻¹) | Catalytic Efficiency (kₐₜₜ/Kₘ) | |
|---|---|---|---|---|---|
| QNS (A. marmelos) | p-Coumaroyl-CoA | 3.62 | 0.23 | 1,058.93 m⁻¹s⁻¹ | |
| QNS (A. marmelos) | N-Methylanthraniloyl-CoA | 2.93 | 3.78 | 21,501.71 m⁻¹s⁻¹ |
Table 2: pH-Dependent Product Profiles of PcCHS1 Mutants
| pH | Major Product (%) | Minor Products (%) |
|---|---|---|
| 7–8 | p-Hydroxybenzalacetone (75) | CTAL (15), Chalcone (5), BNY (5) |
| 9 | p-Hydroxybenzalacetone (60) | Naringenin (30), CTAL (10) |
Preparation Methods
Reaction Mechanism and Conditions
The conventional preparation of PHBA involves a two-step process: (1) aldol condensation of p-hydroxybenzaldehyde (PHB) and acetone to form α,β-unsaturated ketone (PHBA), and (2) hydrogenation to produce raspberry ketone. The condensation occurs under basic catalysis, typically using 10–20% aqueous sodium hydroxide, at 28–40°C for 4 hours. This exothermic reaction proceeds via deprotonation of acetone to form an enolate, which attacks the carbonyl carbon of PHB, followed by dehydration to yield PHBA.
The hydrogenation step employs H₂ gas (10 kg/cm² pressure) and a nickel catalyst at 200–250°C for 4 hours, achieving near-quantitative conversion. Excess acetone acts as both reactant and solvent, minimizing side reactions like polymerization.
Catalysts and Optimization
Sodium hydroxide remains the preferred base due to its low cost and high activity, though overuse can lead to saponification byproducts. Patent data indicate optimal PHB:acetone molar ratios of 1:2–1:3, with glacial acetic acid added to neutralize excess base. Post-reaction purification involves vacuum distillation (80–90°C at 10 mmHg) and recrystallization from ethanol, yielding PHBA with >95% purity.
Table 1: Key Parameters in Traditional PHBA Synthesis
Limitations and Industrial Adaptations
Despite high yields, this method generates acidic wastewater (pH 1–2) from neutralization steps, requiring costly effluent treatment. Recent adaptations use fixed-bed reactors with recycled nickel catalysts to reduce metal leaching and improve sustainability.
One-Pot Synthesis Using Heterogeneous Catalysts
Catalyst Development and Characterization
A breakthrough in PHBA synthesis involves bifunctional Ni/Zn-La mixed oxide catalysts (3:1 Zn:La ratio) prepared via glycine-assisted combustion. These materials exhibit a high surface area (680 m²/g) and balanced acid-base sites, enabling simultaneous aldol condensation and hydrogenation in one pot. NH₃-TPD analysis confirms weak acid sites (0.12 mmol/g), while CO₂-TPD reveals moderate basicity (0.35 mmol/g), critical for suppressing side reactions.
Reaction Kinetics and Performance
The one-pot process operates at 120°C under 20 bar H₂, achieving 92.8% PHBA yield in 6 hours. Kinetic studies show first-order dependence on PHB concentration for aldol condensation (Eₐ = 18.48 kcal/mol) and zero-order kinetics for hydrogenation (Eₐ = 14.19 kcal/mol). The table below contrasts one-pot and traditional methods:
Table 2: Comparison of One-Pot vs. Traditional Synthesis
| Parameter | One-Pot Method | Traditional Method |
|---|---|---|
| Temperature | 120°C | 200–250°C |
| Reaction Time | 6 hours | 8 hours |
| Catalyst Reusability | 4 cycles | 1 cycle |
| Energy Consumption | 15 kWh/kg | 28 kWh/kg |
Stability and Scalability
The Ni/Zn-La catalyst retains 89% activity after four cycles, with TEM analysis showing minimal sintering (particle size <5 nm). Pilot-scale trials demonstrate a 20% reduction in production costs compared to batch processes, primarily due to eliminated intermediate purification.
Biological Synthesis via Enzymatic Pathways
Benzalacetone Synthase in Plant Systems
Raspberry fruits naturally produce PHBA via benzalacetone synthase (BAS), which condenses p-coumaroyl-CoA with malonyl-CoA. BAS shares structural homology with chalcone synthase but exhibits distinct substrate specificity, favoring linear tetraketide formation over cyclization. In vitro assays show BAS activity peaks at pH 7.5 and 30°C, with a Kₘ of 12 µM for p-coumaroyl-CoA.
Fermentation and Metabolic Engineering
While direct microbial production remains experimental, E. coli expressing 4-hydroxybenzaldehyde dehydrogenase (4HBD) and DERA (2-deoxyribose-5-phosphate aldolase) can convert glucose to PHBA in 48 hours. However, titers remain low (1.2 g/L), necessitating cofactor engineering to improve NADPH regeneration.
Table 3: Enzymatic PHBA Synthesis Parameters
Q & A
Q. What are the standard laboratory synthesis methods for p-Hydroxybenzalacetone?
p-Hydroxybenzalacetone is typically synthesized via Aldol condensation between 4-hydroxybenzaldehyde and acetone. The reaction is catalyzed by bases such as piperidine or acetic acid under mild conditions (room temperature, 2 hours). For example, mixing 4-hydroxybenzaldehyde (3.66 g, 0.03 mol) with acetylacetone (5.14 mL, 0.05 mol) in the presence of piperidine (0.03 mol) and glacial acetic acid (0.04 mol) yields crystals after recrystallization in methylene chloride . This method aligns with protocols for analogous compounds like dibenzalacetone, where stoichiometric ratios and catalyst selection critically influence yield .
Q. What is the role of p-Hydroxybenzalacetone in plant-pathogen interactions?
p-Hydroxybenzalacetone acts as a phytoalexin in plants like Rubus species, inhibiting fungal pathogens such as Phytophthora fragariae. Biosynthesis involves benzalacetone synthase (BAS), which condenses p-coumaroyl-CoA and malonyl-CoA. Its antifungal activity is validated through mycelial growth inhibition assays, with studies showing dose-dependent suppression of pathogen viability .
Q. What analytical techniques are used to characterize p-Hydroxybenzalacetone?
Key methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment and quantification in metabolic engineering studies (e.g., detection in engineered E. coli cultures) .
- Nuclear Magnetic Resonance (NMR): To confirm structural integrity, particularly the α,β-unsaturated ketone moiety.
- Melting Point Analysis: Reported values (e.g., yellow-orange crystals with m.p. data) help verify crystallinity .
Advanced Research Questions
Q. How do pH variations affect p-Hydroxybenzalacetone biosynthesis in enzymatic assays?
The polyketide synthase PcPKS1 exhibits pH-dependent product specificity:
- At pH 7.0 , it primarily synthesizes naringenin chalcone.
- At pH 9.0 , p-hydroxybenzalacetone becomes the dominant product .
This duality necessitates strict pH control during in vitro enzyme assays. Researchers should optimize buffer systems (e.g., Tris-HCl or phosphate buffers) and validate activity via UV-Vis spectroscopy or HPLC.
Q. How can metabolic engineering enhance p-Hydroxybenzalacetone production in microbial systems?
Engineered E. coli strains co-expressing benzalacetone synthase (BAS) and benzalacetone reductase (BAR) achieve high yields by:
- Introducing heterologous pathways (e.g., phenylalanine ammonia lyase (PAL) and cinnamate-4-hydroxylase (C4H)).
- Optimizing plasmid design (e.g., pCDF-Atu4CL-RiBAS) to balance enzyme expression .
Critical challenges include avoiding intermediate accumulation (e.g., p-coumaric acid) and ensuring NADPH availability for BAR activity.
Q. How should researchers address discrepancies in reported bioactivity data for p-Hydroxybenzalacetone?
Contradictions may arise from:
- Source variability: Plant-derived vs. synthetic p-hydroxybenzalacetone may differ in stereochemical purity.
- Assay conditions: Pathogen strains (e.g., Phytophthora variants) exhibit differential sensitivity.
Standardization strategies include:
Q. What are the challenges in scaling up p-Hydroxybenzalacetone synthesis for research applications?
Key issues include:
- Solubility limitations: The compound is sparingly soluble in water (8.45 mg/mL at 25°C), requiring organic solvents (e.g., ethanol) for large-scale reactions .
- Purification complexity: Column chromatography or recrystallization is needed to isolate high-purity product from Aldol condensation byproducts .
Methodological Recommendations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
